molecular formula C19H22F3N3O B12629374 1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine CAS No. 918480-33-8

1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine

Cat. No.: B12629374
CAS No.: 918480-33-8
M. Wt: 365.4 g/mol
InChI Key: BNQLROODCYYNAQ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with two distinct groups:

  • A 3-(trifluoromethoxy)phenylmethyl group at position 4, introducing strong electron-withdrawing effects and enhanced lipophilicity due to the trifluoromethoxy moiety.

Properties

CAS No.

918480-33-8

Molecular Formula

C19H22F3N3O

Molecular Weight

365.4 g/mol

IUPAC Name

1-(2-pyridin-2-ylethyl)-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine

InChI

InChI=1S/C19H22F3N3O/c20-19(21,22)26-18-6-3-4-16(14-18)15-25-12-10-24(11-13-25)9-7-17-5-1-2-8-23-17/h1-6,8,14H,7,9-13,15H2

InChI Key

BNQLROODCYYNAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)CC3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine typically involves multiple steps, including the formation of the piperazine ring and the introduction of the pyridine and trifluoromethoxyphenyl groups. One common method involves the reaction of 1-(2-bromoethyl)pyridine with 4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

Biological Activities

  • Antidepressant Properties :
    • Studies indicate that piperazine derivatives can exhibit antidepressant-like effects. The specific structure of 1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine may interact with serotonin receptors, potentially influencing mood regulation .
  • Antitumor Activity :
    • Research has shown that compounds containing trifluoromethyl groups often display significant antitumor activity. The trifluoromethoxy moiety in this compound may enhance its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • There is evidence suggesting that similar piperazine derivatives possess antimicrobial activities against a range of pathogens. The unique structural features of this compound could contribute to its effectiveness in inhibiting bacterial growth .

Therapeutic Applications

  • Psychiatric Disorders :
    • Given its potential antidepressant properties, this compound could be explored as a treatment option for conditions such as major depressive disorder and anxiety disorders.
  • Cancer Treatment :
    • The antitumor activity suggests that it may serve as a lead compound for developing new cancer therapies, particularly for resistant cancer types.
  • Infectious Diseases :
    • Its antimicrobial potential could be harnessed to develop new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance.

Case Studies and Research Findings

StudyFindings
MDPI Review (2022)Highlighted the role of trifluoromethyl-containing compounds in drug design, indicating that they often improve pharmacokinetic properties and biological activity .
Antidepressant ResearchDemonstrated that certain piperazine derivatives showed significant improvements in behavioral tests for depression, suggesting similar potential for this compound .
Antitumor ActivityA study revealed that trifluoromethylated piperazines inhibited tumor growth in vitro and in vivo models, supporting further investigation into this compound's efficacy against cancer cells .

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name / ID Substituents Biological Target / Activity Key Findings Reference
1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) 4-aminophenylethyl + 3-(trifluoromethyl)phenyl Serotonin receptors (5-HT1A), insecticidal activity Demonstrated high affinity for nematode serotonin receptors and insecticidal activity; trifluoromethyl group enhances lipophilicity and binding .
1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) Bis(4-fluorophenyl)methoxyethyl + 3-phenylpropyl Dopamine transporter (DAT) Potent DAT inhibitor with self-administration in primates; fluorinated aromatic groups improve selectivity .
1-(2-(Benzhydryloxy)ethyl)-4-(3-phenylpropyl)piperazine Benzhydryloxyethyl + 3-phenylpropyl DAT Lower DAT selectivity compared to GBR 12909; highlights importance of fluorination for target specificity .
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine Bis(4-fluorophenyl)methoxyethyl + cinnamyl 5-HT2A receptor Photoaffinity labeling studies suggest binding near transmembrane domains of DAT; structural rigidity impacts receptor interaction .
BAY 87-2243 Cyclopropyl + trifluoromethoxyphenyl-oxadiazolyl-pyrazolyl-pyridinyl Hypoxia-inducible factor (HIF) Trifluoromethoxy group contributes to metabolic stability and target inhibition in cancer models .

Impact of Substituents on Pharmacological Profiles

Pyridin-2-yl vs. Phenyl/Alkyl Groups
  • The pyridin-2-yl ethyl group in the target compound introduces a heteroaromatic ring, enabling hydrogen bonding and π-π stacking interactions distinct from purely aliphatic (e.g., 3-phenylpropyl) or non-heteroaromatic substituents. This may enhance selectivity for receptors with polar binding pockets.
  • In contrast, 3-phenylpropyl or cinnamyl groups (as in GBR 12909 or ) favor hydrophobic interactions with DAT, but lack the electronic modulation provided by pyridine .
Trifluoromethoxy vs. Trifluoromethyl/Phenyl Substituents
  • The 3-(trifluoromethoxy)phenylmethyl group combines steric bulk, electron withdrawal, and moderate lipophilicity (logP ~2.5–3.0 estimated). This contrasts with the more lipophilic 3-(trifluoromethyl)phenyl group in PAPP (logP ~3.5–4.0), which may reduce solubility but improve membrane permeability .
  • Bis(4-fluorophenyl)methoxy groups (e.g., GBR 12909) enhance DAT binding through fluorine-induced electrostatic interactions, but may reduce metabolic stability compared to trifluoromethoxy .

Biological Activity

1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H20F3N3
  • Molecular Weight : 345.37 g/mol
  • IUPAC Name : 1-[2-(pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine

The compound features a piperazine core substituted with a pyridine and a trifluoromethoxy phenyl group. The trifluoromethoxy moiety is known to enhance lipophilicity and biological activity.

Pharmacological Effects

  • Dopaminergic Activity : Research indicates that compounds similar to 1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine can modulate dopamine levels in the brain. For instance, studies on related piperazine derivatives have shown that they can increase dopamine levels in specific brain regions such as the caudate nucleus and hypothalamus at certain dosages, suggesting potential applications in treating dopamine-related disorders like Parkinson's disease and schizophrenia .
  • Norepinephrine Modulation : Similar compounds have also been reported to affect norepinephrine levels, which may have implications for mood disorders. The modulation of norepinephrine can influence anxiety and depression pathways, indicating that this class of compounds may serve as potential antidepressants .
  • Effects on Calcium Channels : Preliminary studies suggest that trifluoromethyl-containing compounds can interact with calcium-activated chloride channels (TMEM16A), which are implicated in various physiological processes including muscle contraction and secretion .

The exact mechanism of action for 1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine remains to be fully elucidated. However, it is hypothesized that the compound may act as a receptor modulator, influencing neurotransmitter systems through interactions with specific receptors or ion channels.

Case Studies

  • Neuropharmacological Study : A study involving a related piperazine derivative demonstrated significant increases in dopamine turnover in rat models when administered at doses ranging from 50 to 250 mg/kg. This suggests that similar structural modifications could yield compounds with enhanced dopaminergic effects .
  • Antidepressant Potential : In another case study focusing on the antidepressant properties of piperazine derivatives, it was found that these compounds could significantly reduce depressive-like behaviors in animal models when administered chronically, suggesting their potential utility in clinical settings .

Data Table: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
Dopamine ModulationIncreased levels in caudate nucleus
Norepinephrine ModulationDecreased levels affecting mood regulation
Calcium Channel InteractionPotential modulation of TMEM16A
Antidepressant EffectsReduction in depressive behaviors

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